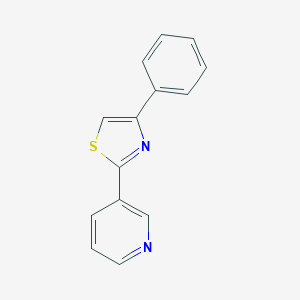

4-Phenyl-2-(pyridin-3-yl)thiazole

Description

Properties

IUPAC Name |

4-phenyl-2-pyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-5-11(6-3-1)13-10-17-14(16-13)12-7-4-8-15-9-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMNBLHGHILQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351474 | |

| Record name | 4-Phenyl-2-(pyridin-3-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70031-86-6 | |

| Record name | 4-Phenyl-2-(pyridin-3-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70031-86-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-phenyl-2-(pyridin-3-yl)thiazole

This document provides a comprehensive, field-proven guide for the synthesis, purification, and detailed characterization of 4-phenyl-2-(pyridin-3-yl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry. The pyridine and thiazole scaffolds are prevalent in numerous pharmacologically active agents, making this molecule a valuable building block for drug discovery and development programs.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Part 1: The Synthetic Strategy - A Mechanistic Approach

The synthesis of this compound is most reliably achieved via the Hantzsch Thiazole Synthesis .[2][3] This classic and robust condensation reaction, first described in 1887, involves the reaction of an α-haloketone with a thioamide.[3][4] Its enduring utility lies in its efficiency and the high yields it typically affords for a wide range of substituted thiazoles.[2]

For our target molecule, the specific precursors are 2-bromo-1-phenylethanone (an α-haloketone, also known as phenacyl bromide) and pyridine-3-carbothioamide (a thioamide).

Reaction Mechanism

Understanding the mechanism is critical to appreciating the reaction's kinetics and the rationale for the chosen conditions. The process unfolds in a logical sequence:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the 2-bromo-1-phenylethanone. This is a classic SN2 displacement of the bromide ion.[4]

-

Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

-

Dehydration: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form a five-membered ring, the thiazoline intermediate.

-

Aromatization: The final step involves the loss of a proton to achieve the stable, aromatic thiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for this reaction.[4]

The following diagram illustrates this mechanistic pathway:

Starting Materials & Reagents

Successful synthesis begins with high-quality starting materials.

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 2-Bromo-1-phenylethanone | C₈H₇BrO | 199.05 | α-Haloketone |

| Pyridine-3-carbothioamide | C₆H₆N₂S | 138.19 | Thioamide |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Base (Neutralization) |

Causality Behind Choices:

-

2-Bromo-1-phenylethanone: This is a highly reactive electrophile due to the electron-withdrawing carbonyl group and the good leaving group nature of bromide. It can be synthesized via the bromination of acetophenone or purchased commercially.[5] Note: This compound is a potent lachrymator and must be handled with extreme care in a fume hood.[5]

-

Ethanol: Chosen as the solvent due to its ability to dissolve both reactants, its relatively high boiling point for refluxing, and its polarity which facilitates the ionic intermediates. It is also easily removed post-reaction.[2]

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Successful execution should result in a high yield of the target compound, readily purified by recrystallization.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3-carbothioamide (1.38 g, 10.0 mmol, 1.0 eq).

-

Dissolution: Add 40 mL of absolute ethanol and stir the mixture until the thioamide is fully dissolved.

-

Addition of Haloketone: In a single portion, add 2-bromo-1-phenylethanone (1.99 g, 10.0 mmol, 1.0 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After cooling the reaction mixture to room temperature, a precipitate of the hydrobromide salt of the product may form.[4]

-

Neutralization: Slowly pour the cooled reaction mixture into 150 mL of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. This step is crucial as it neutralizes the hydrobromic acid (HBr) byproduct and deprotonates the thiazolium salt, causing the free base (the final product) to precipitate out of the aqueous solution.[4]

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts and then with a small amount of cold ethanol to remove residual starting materials.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification by Recrystallization

The crude product is purified by recrystallization to obtain a high-purity solid suitable for analytical characterization.

-

Solvent Selection: Ethanol is an excellent solvent for recrystallization of this compound.

-

Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to just dissolve the solid completely. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

The overall workflow is summarized in the diagram below.

Part 2: Structural Elucidation and Purity Assessment

Unequivocal characterization is paramount to validate the identity and purity of the synthesized compound. A combination of physical and spectroscopic methods is employed.

Physical Properties

| Property | Expected Result | Significance |

| Appearance | Solid (e.g., off-white or pale yellow) | Basic physical state confirmation.[6] |

| Melting Point | Sharp, defined range | A sharp melting point is a strong indicator of high purity. |

Spectroscopic Characterization

The following table summarizes the expected data from key spectroscopic techniques. This data serves as a benchmark for validating the successful synthesis of this compound.

| Technique | Parameter | Expected Data for C₁₄H₁₀N₂S |

| ¹H NMR | Chemical Shift (δ) | ~8.0-9.2 ppm (m, Pyridine-H), ~7.3-8.0 ppm (m, Phenyl-H, Thiazole-H) |

| ¹³C NMR | Chemical Shift (δ) | ~168 ppm (Thiazole C2), ~150 ppm (Thiazole C4), ~118 ppm (Thiazole C5), ~120-155 ppm (Aromatic C's)[7][8] |

| MS (ESI+) | m/z | [M+H]⁺ peak at ~239.06 |

NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR (Proton NMR): This technique provides a map of the proton environments. For this compound, we expect to see distinct signals for the protons on the three different rings.

-

Pyridine Ring: The four protons will appear as complex multiplets in the downfield region (typically δ 8.5-9.2 ppm and δ 7.4-8.7 ppm) due to their electron-deficient environment.

-

Phenyl Ring: The five protons will appear as multiplets in the aromatic region (typically δ 7.3-7.5 ppm and δ 7.9-8.1 ppm).

-

Thiazole Ring: The single proton at the C5 position will appear as a sharp singlet (typically δ ~7.9 ppm), a key diagnostic signal confirming the ring's formation.[9]

-

-

¹³C NMR (Carbon NMR): This provides information on the carbon skeleton.

-

The carbon atoms of the thiazole ring are characteristic, with C2 (between N and S) being the most deshielded (~168 ppm).[8] The carbons of the pyridine and phenyl rings will appear in the typical aromatic region (δ 120-155 ppm).

-

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the purified, dry product.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved before analysis. DMSO-d₆ is often a good choice due to its high dissolving power for aromatic heterocyclic compounds.[4]

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Principle: The molecule is ionized, and its mass-to-charge ratio (m/z) is measured. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion.

-

Expected Result: The molecular formula is C₁₄H₁₀N₂S, giving a monoisotopic mass of 238.06 Da.[10] The ESI-MS spectrum should show a prominent peak at m/z of approximately 239.06, corresponding to the [M+H]⁺ ion.[11] This provides definitive confirmation of the compound's molecular formula.

Part 3: Safety and Handling

Professional laboratory practice requires strict adherence to safety protocols.

-

General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Reagent-Specific Hazards:

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis and characterization of this compound using the Hantzsch thiazole synthesis. By following the outlined protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently produce and validate this valuable heterocyclic building block. The emphasis on the causality behind experimental choices provides a framework for troubleshooting and adapting this method for the synthesis of related analogues, thereby empowering further research and development in medicinal chemistry.

References

-

Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed Central. Available at: [Link]

-

Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. Available at: [Link]

-

This compound. PubChem, National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC, National Institutes of Health. Available at: [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

-

Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Publishing. Available at: [Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Available at: [Link]

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC, PubMed Central, National Institutes of Health. Available at: [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

-

Phenacyl bromide. Wikipedia. Available at: [Link]

-

2-bromo-1-phenylethanone. ChemSynthesis. Available at: [Link]

-

2-amino-3-pyridinecarbothioamide. ChemSynthesis. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

2-bromo-1-phenylethanone. Stenutz. Available at: [Link]

-

CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. ACS Publications. Available at: [Link]

-

2-Bromo-1-phenylethanone. ResearchGate. Available at: [Link]

-

Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

- Process for the manufacture of pyridine-3-carboxylic acid amides. Google Patents.

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC, National Institutes of Health. Available at: [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar. Available at: [Link]

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]

-

1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). ResearchGate. Available at: [Link]

Sources

- 1. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. youtube.com [youtube.com]

- 5. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 6. 4-Phenyl-2-(3-pyridyl)thiazole AldrichCPR 70031-86-6 [sigmaaldrich.com]

- 7. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | C14H10N2S | CID 701015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C14H10N2S) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Physicochemical Properties of 4-phenyl-2-(pyridin-3-yl)thiazole

Abstract: The 4-phenyl-2-(pyridin-3-yl)thiazole scaffold represents a significant heterocyclic motif in medicinal chemistry, with its derivatives showing promise in various therapeutic areas. A thorough understanding of the core molecule's physicochemical properties is paramount for any rational drug design and development program. This guide provides a comprehensive analysis of this compound, consolidating known data with field-proven experimental protocols for its synthesis, characterization, and the determination of key drug-like properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their work.

Introduction: The Thiazole-Pyridine Scaffold in Drug Discovery

The fusion of a thiazole ring with other aromatic systems is a well-established strategy in medicinal chemistry, yielding compounds with a wide spectrum of biological activities. The thiazole ring itself is a structural component of numerous approved drugs and natural products. The specific compound, this compound, combines three key pharmacophoric elements: a central thiazole ring, a phenyl substituent, and a pyridine ring. This arrangement offers a rigid, three-dimensional structure with multiple points for potential receptor interaction and metabolic modification.

Derivatives of the closely related 4-phenyl-5-pyridyl-1,3-thiazole structure have been identified as potent inhibitors of p38 MAP kinase, with demonstrated in vivo efficacy in models of inflammatory disease[1]. This highlights the therapeutic potential of the broader phenyl-pyridyl-thiazole class of compounds. A deep understanding of the parent molecule's intrinsic properties—such as its synthesis, stability, solubility, and lipophilicity—is the foundational starting point for the rational design of analogues with optimized pharmacokinetic and pharmacodynamic profiles. This guide serves as a technical resource for elucidating these critical parameters.

Chemical Identity and Core Properties

A precise definition of the molecule is critical for all subsequent research and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 4-phenyl-2-(pyridin-3-yl)-1,3-thiazole | PubChem[2] |

| CAS Number | 70031-86-6 | Sigma-Aldrich[3] |

| Molecular Formula | C₁₄H₁₀N₂S | PubChem[2] |

| Molecular Weight | 238.31 g/mol | Sigma-Aldrich[3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 | PubChem[2] |

| InChI Key | JDMNBLHGHILQCV-UHFFFAOYSA-N | Sigma-Aldrich[3] |

| Appearance | Solid | Sigma-Aldrich[3] |

Synthesis and Structural Characterization

3.1. Proposed Synthetic Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[5][8] For the target molecule, the logical precursors are 2-bromoacetophenone and nicotinamide (pyridine-3-carbothioamide).

Reaction Scheme:

Caption: Proposed Hantzsch synthesis pathway for this compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve nicotinamide (1.1 eq.) in a suitable solvent such as ethanol or methanol.

-

Reaction Initiation: Add 2-bromoacetophenone (1.0 eq.) to the solution. The sulfur of the thioamide acts as a nucleophile, displacing the bromide in an SN2 reaction.[6]

-

Reflux: Heat the reaction mixture to reflux (typically 60-80°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into a beaker containing a weak base solution, such as 5% sodium carbonate, to neutralize any HBr formed and precipitate the product.[4]

-

Purification: The crude solid is collected by vacuum filtration, washed with water, and air-dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

3.2. Structural Characterization

Confirmation of the final structure is achieved through a standard battery of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should reveal distinct signals for the protons on the phenyl and pyridyl rings, as well as a characteristic singlet for the C5-proton of the thiazole ring.

-

¹³C NMR will show the expected number of aromatic carbons, with the C=N and C-S carbons of the thiazole ring appearing at characteristic chemical shifts.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the molecular formula C₁₄H₁₀N₂S.

-

Infrared (IR) Spectroscopy: Key vibrational bands corresponding to C=N, C=C aromatic stretching, and C-S bonds are expected.

-

Melting Point (MP): A sharp melting point range indicates a high degree of purity.

Physicochemical Properties: Data and Protocols

The physicochemical properties of a compound are the primary determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

4.1. Summary of Known and Predicted Properties

| Property | Value / Prediction | Type | Source / Method |

| Aqueous Solubility | 8.5 µg/mL (at pH 7.4) | Experimental | PubChem[2] |

| Lipophilicity (XlogP3) | 3.2 | Computed | PubChem[2] |

| pKa | Not available | - | - |

| Melting Point | Not available | - | - |

| Thermal Stability | Not available | - | - |

4.2. Aqueous Solubility

Importance: Solubility is a critical factor for oral bioavailability. A compound must be in solution to be absorbed through the gastrointestinal tract. Poor solubility is a leading cause of failure in drug development. A target solubility of >60 µg/mL is often desired for discovery compounds.[9]

Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method) This protocol provides a rapid assessment of solubility, suitable for early drug discovery.[9][10]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[11][12]

-

Assay Plate Preparation: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate.

-

Buffer Addition: Add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to achieve the final desired compound concentration. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[13]

-

Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2-4 hours for kinetic solubility).[10]

-

Separation of Undissolved Solid: Use a filter plate (e.g., 0.45 µm pore size) to separate any precipitated compound from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS, against a standard curve prepared in the same buffer/DMSO mixture.[10][12]

Caption: Workflow for the kinetic solubility shake-flask assay.

4.3. Lipophilicity (LogP/LogD)

Importance: Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, profoundly influences its permeability, metabolic clearance, and toxicity. The octanol-water partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) is the industry standard.[14][15]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination This is the "gold standard" method for its accuracy and direct measurement of partitioning.[14][16]

-

Phase Preparation: Prepare a phosphate buffer (e.g., 0.01 M) at pH 7.4. Pre-saturate the buffer with n-octanol and, separately, the n-octanol with the buffer by shaking them together for 24 hours and allowing the phases to separate.[14][15]

-

Compound Addition: Prepare a stock solution of the test compound in the pre-saturated buffer.

-

Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and the compound-containing pre-saturated buffer (e.g., a 1:1 volume ratio).

-

Equilibration: Shake the vial vigorously for a set period (e.g., 2 hours) at a controlled temperature (25°C) to allow the compound to reach partition equilibrium.[17]

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase (Coctanol and Cwater) using a validated analytical method like HPLC-UV.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ (Coctanol / Cwater). The procedure should be performed in triplicate.[16]

4.4. Ionization Constant (pKa)

Importance: The pKa is the pH at which a compound is 50% ionized and 50% neutral. Since the pyridine nitrogen in this compound is basic, it will have a pKa. This value dictates the compound's charge state at physiological pH (~7.4), which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly precise and common method for pKa determination.[1][18]

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[18]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18] Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: Place the solution in a thermostatted vessel with stirring. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) since the compound is basic.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This point can be precisely located by finding the inflection point on the titration curve, often by analyzing the first or second derivative of the plot.[19][20]

ADME Profile and Drug-Likeness

The interplay of the core physicochemical properties governs the overall ADME profile and "drug-likeness" of a molecule.

Caption: Relationship between core physicochemical properties and key ADME outcomes.

-

Lipinski's Rule of Five: This rule of thumb is a quick filter for potential oral bioavailability. For this compound:

-

Molecular Weight = 238.31 (< 500 Da) - Pass

-

LogP = 3.2 (< 5) - Pass

-

H-bond Donors = 0 (< 5) - Pass

-

H-bond Acceptors = 2 (N atoms) (< 10) - Pass The compound comfortably fits within the parameters of Lipinski's Rule, suggesting a good starting point for drug-like space.

-

-

Solubility & Permeability Balance: The experimental solubility (8.5 µg/mL) is low. The predicted LogP of 3.2 suggests good lipophilicity, which is often correlated with good membrane permeability. This presents a classic drug development challenge: a "brick dust" type compound. Strategies to improve solubility, such as salt formation by protonating the basic pyridine nitrogen or formulation approaches, would be critical next steps.

Safety and Handling

According to aggregated GHS information, this compound is classified as acutely toxic if swallowed (H301, Acute Tox. 3) and causes serious eye damage (H318, Eye Dam. 1).[2][3][21]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[21]

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[21] Use only in a well-ventilated area.

-

First Aid:

Conclusion and Future Directions

This compound is a heterocycle with a favorable profile according to in silico drug-likeness rules. The primary challenge identified from available experimental data is its low aqueous solubility. This technical guide provides the foundational knowledge and detailed, field-tested protocols necessary for researchers to fully characterize this molecule and its future analogues.

Future work should focus on:

-

Complete Experimental Characterization: Executing the protocols outlined herein to determine experimental values for LogD, pKa, and melting point.

-

Solubility Enhancement: Investigating salt forms and formulation strategies to improve aqueous solubility.

-

Structure-Activity Relationship (SAR) Studies: Leveraging the biological data from related scaffolds to guide the synthesis of novel derivatives with improved potency and optimized physicochemical properties.

By systematically applying these principles, the potential of the this compound scaffold as a source of new therapeutic agents can be fully explored.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Fernandes, C., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Dias, N. C., et al. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC PubMed Central. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

ResearchGate. (n.d.). Lipophilicity Measurement by Reversed‐Phase High Performance Liquid Chromatography (RP‐HPLC). Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

-

YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

Sources

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. This compound | C14H10N2S | CID 701015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Phenyl-2-(3-pyridyl)thiazole AldrichCPR 70031-86-6 [sigmaaldrich.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. Page loading... [guidechem.com]

biological activity of novel 4-phenyl-2-(pyridin-3-yl)thiazole derivatives

An In-depth Technical Guide to the Biological Activity of Novel 4-Phenyl-2-(pyridin-3-yl)thiazole Derivatives

Foreword

As a Senior Application Scientist, my focus extends beyond mere data generation to the interpretation and contextualization of scientific findings. The confluence of heterocyclic chemistry and drug discovery presents a fertile ground for innovation. Within this domain, the thiazole nucleus, a recurring motif in numerous FDA-approved drugs, continues to captivate medicinal chemists. When hybridized with other pharmacologically relevant moieties, such as the pyridine ring, it gives rise to scaffolds with profound and diverse biological potential. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the multifaceted biological activities of a specific, promising class of these hybrids: the this compound derivatives. We will journey from their rational design and synthesis to their anticancer, anti-inflammatory, and antimicrobial properties, elucidating the mechanistic underpinnings of their actions. The narrative is structured not as a rigid protocol but as a logical exploration, mirroring the scientific process itself—from benchtop synthesis to mechanistic discovery.

The Architectural Blueprint: Synthesis and Characterization

The therapeutic potential of any novel compound series is fundamentally rooted in its chemical architecture. The this compound scaffold is a deliberate construction, marrying the established biological relevance of the thiazole ring with the versatile coordinating and hydrogen-bonding capabilities of the pyridine moiety.[1][2] The synthesis of these derivatives often employs foundational principles of heterocyclic chemistry, most notably variations of the Hantzsch thiazole synthesis.

A common synthetic pathway involves the condensation of a substituted thioamide (derived from pyridine) with an α-haloketone (bearing the phenyl group). This approach offers modularity, allowing for diverse substitutions on both the phenyl and pyridine rings to explore structure-activity relationships (SAR).

General Synthetic Workflow

The diagram below illustrates a representative synthetic route. The initial step typically involves the reaction of a pyridine-3-carboxamide with a thionating agent to form the corresponding pyridin-3-carbothioamide. This intermediate is then cyclized with a substituted 2-bromoacetophenone in a Hantzsch-type reaction to yield the target this compound core.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines a typical procedure for synthesizing a this compound derivative, adapted from methodologies reported in the literature.[3][4]

Objective: To synthesize this compound via condensation of 2-bromo-1-phenylethan-1-one and pyridine-3-carbothioamide.

Materials:

-

Pyridine-3-carbothioamide

-

2-bromo-1-phenylethan-1-one (α-bromoacetophenone)

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Standard laboratory glassware and reflux apparatus

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve pyridine-3-carbothioamide (1.38 g, 10 mmol) in 40 mL of absolute ethanol.

-

Addition of Reagent: To the stirring solution, add 2-bromo-1-phenylethan-1-one (1.99 g, 10 mmol).

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The rationale for refluxing is to provide sufficient activation energy for the nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

-

Work-up: After completion, allow the mixture to cool to room temperature. A precipitate may form.

-

Neutralization & Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to the flask until the mixture is neutral or slightly basic (pH 7-8). This step neutralizes the hydrobromic acid byproduct formed during the reaction, aiding in the precipitation of the final product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration, washing the solid with cold deionized water (2 x 20 mL) and then a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct molecular structure and purity.[5][6]

Anticancer Activity: Targeting Malignant Proliferation

The thiazole scaffold is a cornerstone of many anticancer agents, including the FDA-approved drug Dasatinib.[7] The novel this compound derivatives have demonstrated significant cytotoxic potential across a range of human cancer cell lines, including lung (A549), breast (MCF-7), and leukemia (HL-60).[5][7][8]

Cytotoxicity Profile

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), a measure of the drug concentration required to inhibit the growth of 50% of a cancer cell population. Several derivatives have exhibited IC₅₀ values in the nanomolar to low-micromolar range, in some cases surpassing the potency of standard chemotherapeutic drugs like cisplatin.[8]

| Compound ID | Phenyl Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 2f | 2,5-Dimethoxyphenyl | A549 (Lung) | Potent (Specific value not stated) | [5] |

| Derivative 2m | Not specified | A549 (Lung) | Highly potent (Induces significant apoptosis) | [5] |

| Compound 3 | 2-Fluorophenyl | HL-60 (Leukemia) | 0.57 | [7] |

| Pyridone-based | Nitro | A549 (Lung) | ~0.008 - 0.015 | [8] |

| Thiazole-based | Varied | A549 / MCF-7 | ~0.050 - 0.120 | [8] |

| Compound 4c | 4-Nitro | SKNMC (Neuroblastoma) | 10.8 | [9] |

| Compound 4d | 3-Chloro | Hep-G2 (Hepatocarcinoma) | 11.6 | [9] |

Note: The table compiles data from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Mechanisms of Action

The anticancer effects of these derivatives are not merely cytotoxic but are orchestrated through specific molecular pathways.

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Flow cytometry analyses have shown that treatment with these compounds leads to a significant increase in the population of apoptotic cells.[5] This is often mediated through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and subsequent activation of executioner caspases, such as caspase-3.[5][9]

-

Enzyme Inhibition: These derivatives have been shown to inhibit key enzymes implicated in cancer progression.

-

MMP-9 Inhibition: Matrix metalloproteinase-9 (MMP-9) is crucial for cancer cell invasion and metastasis. Molecular docking and enzymatic assays have identified certain derivatives as potent MMP-9 inhibitors, with strong binding interactions in the enzyme's active site.[5]

-

Kinase Inhibition: The pyridine and thiazole rings are classic components of kinase inhibitors. Preliminary studies suggest that these compounds may inhibit signaling kinases like EGFR or p38 MAP kinase, which are often dysregulated in cancer.[8][10]

-

PARP1 Inhibition: Poly(ADP-ribose) polymerase 1 (PARP1) is involved in DNA repair. Its inhibition can lead to synthetic lethality in cancer cells with existing DNA repair defects. Evidence suggests that the cytotoxicity of some derivatives is reduced in the presence of a PARP1 inhibitor, implicating PARP1 in their mechanism of action.[7]

-

Caption: Key anticancer mechanisms of this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes the MTT assay, a standard colorimetric method for assessing cell viability.[8][9]

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (medium with DMSO, vehicle control) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized for the specific cell line and compound to allow for a measurable effect on proliferation.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory and Antimicrobial Potential

Beyond oncology, these derivatives exhibit promising activity against inflammation and microbial pathogens, highlighting their therapeutic versatility.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Thiazole derivatives have been evaluated for their ability to mitigate inflammatory responses.[1][11][12]

-

Mechanism: A key anti-inflammatory mechanism for related thiazole compounds is the inhibition of p38 MAP kinase, a central regulator of the production of pro-inflammatory cytokines like TNF-α.[10]

-

Evaluation: In vitro methods, such as the inhibition of heat-induced albumin denaturation, are used as a preliminary screen.[1][13] A compound's ability to prevent protein denaturation is indicative of its potential to control inflammatory processes. In vivo models like the carrageenan-induced rat paw edema assay provide further validation of anti-inflammatory efficacy.[11]

| Compound ID | Assay | Activity | Reference |

| Derivative 6a | Albumin Denaturation | 76.62% inhibition @ 800 µg/ml | [1] |

| Derivative 6c | Albumin Denaturation | 79.93% inhibition @ 1600 µg/ml | [1] |

| Hydrazide 5l | Albumin Denaturation | IC₅₀ = 46.29 µg/mL | [13] |

| Compound 10b | In vivo Arthritis Model | MED = 30 mg/kg (Oral) | [10] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. The this compound scaffold has shown broad-spectrum antimicrobial activity.[14][15][16]

-

Spectrum of Activity: These compounds have been tested against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal pathogens (e.g., Candida albicans).[2][6][16]

-

Mechanism: While not fully elucidated for all derivatives, molecular docking studies suggest that antibacterial action may arise from the inhibition of essential bacterial enzymes like MurD ligase or DNA gyrase, which are involved in cell wall synthesis and DNA replication, respectively.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of a compound.[15]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (wells with inoculum and no compound) to ensure microbial growth and a negative control (wells with broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a plate reader. The choice of a standardized inoculum is crucial for reproducibility, as a higher density of microbes may require a higher concentration of the drug to inhibit growth.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the phenyl ring. This relationship provides a roadmap for rational drug design.

-

Electron-Withdrawing Groups (EWGs): The presence of EWGs like nitro (-NO₂) or chloro (-Cl) groups on the phenyl ring often enhances anticancer activity.[8][9] For example, a para-nitro substitution was found to be most potent against the SKNMC neuroblastoma cell line.[9] This suggests that electronic effects, such as altering the molecule's polarity or its ability to participate in specific interactions with the biological target, are critical.

-

Electron-Donating Groups (EDGs): Conversely, EDGs like methyl (-CH₃) or methoxy (-OCH₃) groups tend to reduce cytotoxic potency.[8]

-

Positional Isomerism: The position of the substituent matters. A meta-chloro group was more effective than a para-chloro group against the Hep-G2 cell line, indicating that the spatial arrangement of functional groups is key for optimal binding to the target.[9]

Caption: Key structure-activity relationship (SAR) trends for anticancer activity.

Future Perspectives

The this compound scaffold represents a highly promising platform for drug discovery. Future research should focus on:

-

Lead Optimization: Synthesizing and screening a broader library of analogues to refine SAR and improve potency and selectivity.

-

Target Deconvolution: Employing advanced techniques like chemical proteomics to definitively identify the molecular targets for the most active compounds.

-

ADME/Tox Profiling: Conducting comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of lead candidates to assess their drug-likeness and safety profiles.

-

In Vivo Efficacy: Advancing the most promising compounds into relevant animal models of cancer, inflammation, and infectious disease to validate their therapeutic potential.

By integrating synthetic chemistry, molecular biology, and computational modeling, the full therapeutic value of these versatile derivatives can be unlocked, paving the way for the next generation of targeted therapies.

References

- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.

- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.

- SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIV

- Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. MDPI.

- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC, NIH.

- Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Publishing.

- This compound. PubChem, NIH.

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.

- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.

- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry.

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu

- Synthesis and biological activity of 4”‐substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical, Biological and Physical Sciences.

- Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e.

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC, NIH.

- Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles.

- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed.

- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.

- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. MDPI.

- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.

- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Semantic Scholar.

- 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. NIH.

- 4-(3-Nitrophenyl)

- OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY.

- New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. NIH.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wjpmr.com [wjpmr.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Silico Prediction of 4-phenyl-2-(pyridin-3-yl)thiazole Bioactivity

Preamble: The Imperative of Predictive Science in Drug Discovery

In the landscape of modern drug discovery, the journey from a chemical entity to a clinical candidate is fraught with immense cost, time, and a high rate of attrition. The ability to rationally predict a molecule's biological behavior before committing to resource-intensive laboratory synthesis and testing is not merely an advantage; it is a fundamental necessity.[1][2][3] Computational, or in silico, methodologies provide the framework for this predictive power, enabling a paradigm shift from serendipitous discovery to rational, target-driven design.[4][5]

This technical guide offers a comprehensive, workflow-driven exploration of the in silico techniques used to build a robust bioactivity profile for a novel small molecule: 4-phenyl-2-(pyridin-3-yl)thiazole (PubChem CID: 701015).[6] The thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9] Our objective is to dissect this specific molecule computationally, moving from broad target speculation to nuanced predictions of binding affinity, pharmacokinetics, and safety.

This document is structured not as a rigid protocol but as a logical progression of scientific inquiry, mirroring the decision-making process of a computational drug discovery project. Each section builds upon the last, creating a self-validating narrative that explains not just how a procedure is performed, but why it is the logical next step.

Section 1: The Overall Computational Workflow

The prediction of a molecule's bioactivity is a multi-faceted process that begins with the most fundamental question: What protein(s) in the body is this molecule likely to interact with? From there, we progressively refine our predictions, examining the quality of that interaction, its potential therapeutic effect, and the molecule's suitability as a drug.

Caption: A generalized workflow for in silico small molecule bioactivity prediction.

Section 2: Target Identification - Unveiling Potential Biological Partners

Expertise & Experience: Before any meaningful bioactivity can be predicted, we must first generate a hypothesis about the molecule's biological targets. Without a known target, our efforts are unfocused. We leverage the principle of chemical similarity: molecules with similar structures often interact with similar proteins. Ligand-based target prediction is a powerful and efficient first step, utilizing vast databases of known bioactive compounds to infer targets for a novel molecule.[10][11]

Trustworthiness: The predictions from this stage are not definitive but serve as a crucial prioritization tool. By cross-referencing multiple algorithms and databases, we can increase confidence in the highest-ranking potential targets, which then become the focus of more computationally intensive analyses like molecular docking.

Protocol 2.1: Ligand-Based Target Prediction

-

Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound. This is a 2D representation of the molecular structure.

-

Server Submission: Utilize a web-based prediction server such as SwissTargetPrediction. This tool compares the 2D and 3D similarity of the query molecule against a curated library of over 370,000 active compounds with known targets.

-

Result Analysis: The output is a ranked list of potential macromolecular targets, classified by protein family (e.g., kinases, enzymes, GPCRs). The probability score reflects the confidence of the prediction based on structural similarity to known ligands.

-

Target Prioritization: Select the top-ranking and most plausible targets for further investigation. For a thiazole derivative, protein kinases are often identified as high-probability targets and represent a therapeutically relevant class to explore further.[12][13]

Section 3: Structure-Based Analysis - Molecular Docking

Expertise & Experience: With a prioritized list of potential targets, we can now simulate the physical interaction between our ligand and its putative receptor. Molecular docking predicts the preferred orientation of a molecule when bound to another to form a stable complex.[14][15][16] The primary outputs are a "binding energy" score, which estimates binding affinity, and a "binding pose," which reveals the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. This provides a mechanistic basis for the predicted bioactivity.

Trustworthiness: The validity of a docking experiment hinges on the quality of the protein structure and the robustness of the scoring function. We validate our protocol by performing "re-docking"—docking the original co-crystallized ligand back into the protein's active site. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) (<2.0 Å) between the docked pose and the crystal structure pose, confirms that the docking parameters are reliable.

Caption: The experimental workflow for a molecular docking simulation.

Protocol 3.1: Molecular Docking Simulation

-

Receptor Acquisition & Preparation:

-

Search the Protein Data Bank (PDB) for a high-resolution crystal structure of a prioritized target (e.g., a protein kinase).

-

Using software like UCSF Chimera or AutoDockTools, prepare the protein by removing all non-essential components such as water molecules, co-solvents, and the original co-crystallized ligand.

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound from its SMILES string using a tool like Open Babel.

-

Perform an energy minimization of the structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Assign rotatable bonds, which the docking algorithm will be allowed to manipulate.

-

-

Docking Execution:

-

Define the binding site by creating a "grid box" centered on the location of the original co-crystallized ligand in the active site. This box defines the search space for the docking algorithm.

-

Execute the docking simulation using a program like AutoDock Vina. The software will systematically sample different conformations and orientations of the ligand within the grid box.

-

The algorithm's scoring function calculates the binding energy for each pose, with more negative values indicating stronger predicted binding affinity.

-

-

Results Interpretation:

Section 4: Ligand-Based Modeling - QSAR & Pharmacophore Analysis

Expertise & Experience: What if a high-quality 3D structure of our target is unavailable? Or what if we want to build a predictive model based on a larger set of related compounds? This is where ligand-based methods become essential. Quantitative Structure-Activity Relationship (QSAR) modeling creates a statistical correlation between the chemical features of molecules and their known biological activities.[7][18][19] Pharmacophore modeling, conversely, identifies the essential 3D arrangement of chemical features required for biological activity.[17][20][21]

Trustworthiness: A QSAR model is only as good as the data used to build it. A robust model must be validated with both an internal test set (cross-validation) and, ideally, an external set of compounds not used in model training. The predictive power is judged by statistical metrics like the squared correlation coefficient (R²) and the predictive R² (Q²). For a pharmacophore model, its ability to selectively identify active compounds from a database containing known actives and inactives (decoys) serves as validation.

Caption: A typical workflow for developing a 2D-QSAR model.

Protocol 4.1: Predictive 2D-QSAR Modeling (Conceptual)

-

Data Curation: Assemble a dataset of thiazole derivatives with experimentally determined biological activity (e.g., IC50 values) against a single, specific target.[7] Convert activity values to a logarithmic scale (pIC50) for a more normal distribution.

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of 2D molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological surface area).

-

Model Generation: Divide the dataset into a training set (~80%) and a test set (~20%). Use a statistical method, such as Multiple Linear Regression (MLR), on the training set to build an equation that correlates a subset of the descriptors with the pIC50 values.

-

Model Validation: Use the generated equation to predict the pIC50 values for the compounds in the test set. A predictive model will show a high correlation between the predicted and actual pIC50 values.

-

Activity Prediction: Apply the validated QSAR model to this compound to predict its pIC50 value against the target.

Section 5: Pharmacokinetic and Safety Profiling (ADMET)

Expertise & Experience: High potency against a target is meaningless if the compound cannot reach that target in the body, is metabolized too quickly, or is toxic.[22][23] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step for filtering out compounds that are likely to fail in later stages of development.[1][24] These predictions are typically based on large machine learning models trained on extensive experimental data.

Trustworthiness: ADMET prediction systems are self-validating in that they are built upon vast datasets of known drug properties. We assess the reliability of our query compound's profile by comparing it to the typical ranges observed for known orally bioavailable drugs. Adherence to established guidelines, such as Lipinski's Rule of Five, provides an additional layer of confidence in its drug-likeness.

Protocol 5.1: In Silico ADMET and Drug-Likeness Assessment

-

Server Submission: Input the SMILES string of this compound into a comprehensive ADMET prediction tool, such as the online servers admetSAR or SwissADME.

-

Parameter Analysis: The server will return predictions for a wide array of properties. Analyze these predictions systematically.

-

Data Tabulation: Summarize the key quantitative and qualitative predictions in a structured table for clear interpretation.

Table 1: Predicted ADMET & Physicochemical Properties

| Property Class | Parameter | Predicted Value/Classification | Implication |

| Physicochemical | Molecular Weight | 238.31 g/mol | Excellent (<< 500) |

| logP (Lipophilicity) | ~3.0 - 3.5 | Optimal for membrane permeability | |

| H-Bond Donors | 0 | Good (≤ 5) | |

| H-Bond Acceptors | 3 | Good (≤ 10) | |

| Lipinski's Rule of Five | 0 Violations | High probability of being orally bioavailable | |

| Absorption | Human Intestinal Absorption (HIA) | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | Moderate to High | Suggests good passive diffusion across the intestinal wall | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Likely No | May not readily enter the central nervous system; good for peripheral targets |

| Metabolism | CYP2D6 Inhibitor | Likely Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Likely No | Lower risk of interactions with many common drugs | |

| Toxicity | Ames Mutagenicity | Predicted Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Potential Inhibitor | Caution: Risk of cardiotoxicity; requires experimental validation | |

| Hepatotoxicity | Low Probability | Low risk of drug-induced liver injury |

Note: The values presented are representative predictions based on typical models. Actual results may vary between different prediction tools.

Conclusion: Synthesizing a Data-Driven Hypothesis

The in silico evaluation of this compound provides a multi-dimensional bioactivity hypothesis. Our analysis suggests that the compound is a promising candidate for further investigation.

-

Target Profile: It is predicted to interact with protein kinases, a therapeutically significant target class.

-

Binding Profile: Molecular docking simulations can reveal specific binding modes and predict favorable binding affinities, providing a rationale for its activity.

-

Pharmacokinetic Profile: The compound exhibits excellent drug-like properties according to Lipinski's rules and is predicted to have high intestinal absorption.[25]

-

Safety Profile: While generally predicted to be safe, a potential flag for hERG inhibition warrants careful experimental follow-up to assess cardiotoxicity risk.[23]

This computational dossier does not replace experimental validation; it intelligently guides it. The next logical steps would be the in vitro screening of this compound against a panel of protein kinases identified in the target prediction phase, followed by cell-based assays to confirm its biological effect. The ADMET predictions, particularly regarding CYP inhibition and hERG liability, provide a clear roadmap for future preclinical safety and pharmacokinetic studies. By embracing this predictive, data-driven approach, we significantly enhance the efficiency and rationale of the drug discovery pipeline.

References

- Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.

- Benchchem.

- Deep Origin.

- Aurlide.

- LACCEI.org.

- Broad Institute.

- MDPI. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction.

- ResearchGate. Pharmacophore model for type I protein kinase inhibitors.

- PubMed. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2.

- PubMed Central.

- ACS Publications. Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases.

- ResearchGate. (PDF)

- ADMET-score – a comprehensive scoring function for evalu

- Rowan Scientific. ADMET Prediction.

- Cracking the Code of Drug Discovery: Small Molecules and Target Identific

- International Journal of Pharmaceutical Investigation.

- Taylor & Francis Online.

- ResearchGate.

- MDPI.

- MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- ACS Publications.

- PubMed.

- Semantic Scholar.

- What are comput

- biomolecularmodelling.com. In Silico Drug Discovery - Design Process.

- PubMed Central. Computational/in silico methods in drug target and lead prediction.

- CS230. A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure.

- PubMed. Innovative computational approaches in drug discovery and design.

- Benchchem. In Silico Prediction of Phyllalbine Bioactivity: A Technical Guide.

- PubChem - NIH. This compound - CID 701015.

- ACS Publications. Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry.

- MDPI. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.

- PubMed. Synthesis and biological evaluation of novel thiazole- VX-809 hybrid derivatives as F508del correctors by QSAR-based filtering tools.

- ACS Omega. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.

- PubMed. Design, synthesis, biological evaluation, QSAR analysis and molecular modelling of new thiazol-benzimidazoles as EGFR inhibitors.

- ResearchGate.

- PubMed.

- ResearchGate. Synthesis and biological evaluation of novel thiazole- VX-809 hybrid derivatives as F508del correctors by QSAR-based filtering tools | Request PDF.

- PubMed Central. Thiazole Ring—A Biologically Active Scaffold.

Sources

- 1. aurlide.fi [aurlide.fi]

- 2. mdpi.com [mdpi.com]

- 3. What are computational methods in drug discovery? [synapse.patsnap.com]

- 4. Innovative computational approaches in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C14H10N2S | CID 701015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. laccei.org [laccei.org]

- 8. mdpi.com [mdpi.com]

- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jpionline.org [jpionline.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of novel thiazole- VX-809 hybrid derivatives as F508del correctors by QSAR-based filtering tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. fiveable.me [fiveable.me]

- 23. ADMET Prediction | Rowan [rowansci.com]

- 24. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 25. pubs.acs.org [pubs.acs.org]

preliminary investigation of 4-phenyl-2-(pyridin-3-yl)thiazole toxicity

An In-Depth Technical Guide to the Preliminary Toxicological Investigation of 4-phenyl-2-(pyridin-3-yl)thiazole

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicological evaluation of this compound, a novel small molecule entity representative of heterocyclic compounds in early-stage drug discovery. The escalating cost of late-stage drug attrition, frequently due to unforeseen toxicity, necessitates a proactive, integrated approach to safety assessment.[1][2][3] This document outlines a multi-tiered strategy, commencing with in silico prediction and progressing through a battery of robust in vitro assays before culminating in a targeted, preliminary in vivo study. The causality behind each experimental choice is detailed, emphasizing the creation of a self-validating data package to enable informed go/no-go decisions. Protocols for key assays, including cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, are provided, alongside templates for data visualization and interpretation. This guide is intended for researchers, scientists, and drug development professionals dedicated to identifying and mitigating toxicological liabilities at the earliest stages of the pharmaceutical pipeline.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The compound this compound belongs to a class of heterocyclic molecules that are pharmacologically significant scaffolds in modern medicinal chemistry.[4][5][6] While the therapeutic potential of such novel chemical entities (NCEs) is often the primary focus, their potential for toxicity is an equally critical determinant of their developmental success. Integrating toxicological assessment early in the discovery process is not merely a regulatory formality but a crucial strategy to "fail fast, fail cheap," thereby conserving resources for the most promising candidates.[7] This guide presents a logical, tiered workflow for a preliminary toxicity investigation, designed to require minimal compound amounts while delivering rapid, decision-driving results.[1]

The thiazole ring, while a valuable pharmacophore, is known to be susceptible to metabolic activation by cytochrome P450 enzymes, potentially forming reactive metabolites.[8] These electrophilic intermediates can form covalent adducts with cellular macromolecules, precipitating idiosyncratic toxicities. Therefore, a preliminary safety assessment must proactively investigate endpoints associated with such mechanisms, including hepatotoxicity and genotoxicity. This guide provides the scientific rationale and detailed methodologies for such an investigation.

Caption: Tiered approach to preliminary toxicology investigation.

Tier 1: In Silico and Computational Profiling

Before committing resources to wet-lab experiments, computational tools can provide a valuable first pass at identifying potential toxicological liabilities. These models leverage vast datasets of known compounds to predict the properties of a novel molecule.

2.1 Key Predictive Endpoints The primary goal is to flag potential issues related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

-